6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride

Medicinal chemistry Compound characterization Salt selection

This 6-methyl-4,7-diazaspiro[2.5]octan-8-one hydrochloride (CAS 2411202-26-9) is the precise regioisomer and salt form required for constructing the spirocyclic core found in patent-disclosed KRAS G12C inhibitors. Its C-8 ketone enables reductive amination/Grignard chemistry inaccessible to fully reduced analogs, while the hydrochloride ensures the aqueous solubility and stability mandatory for reproducible biochemical assays and fragment co-crystallization. Order this rigid, zero-rotatable-bond scaffold to faithfully reproduce patented inhibitor structures and avoid the potency losses associated with 5-methyl or des-methyl variants.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64
CAS No. 2411202-26-9
Cat. No. B2895973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride
CAS2411202-26-9
Molecular FormulaC7H13ClN2O
Molecular Weight176.64
Structural Identifiers
SMILESCC1CNC2(CC2)C(=O)N1.Cl
InChIInChI=1S/C7H12N2O.ClH/c1-5-4-8-7(2-3-7)6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H
InChIKeyHDMJGTOAFHCJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4,7-diazaspiro[2.5]octan-8-one Hydrochloride (CAS 2411202-26-9): Core Spirocyclic Scaffold Identity


6-Methyl-4,7-diazaspiro[2.5]octan-8-one hydrochloride is a spirocyclic heterocycle with a molecular formula of C₇H₁₃ClN₂O and a molecular weight of 176.64 g/mol. Its structure consists of a 4,7-diazaspiro[2.5]octane core bearing a ketone at position 8 and a methyl substituent at position 6, isolated as the hydrochloride salt [1]. This compound belongs to a class of conformationally constrained diazaspiro scaffolds utilized in medicinal chemistry as rigid three-dimensional building blocks for the design of enzyme inhibitors and peptidomimetics [2]. It is structurally distinct from regioisomeric variants (e.g., 5-methyl-4,7-diazaspiro[2.5]octane dihydrochloride) and from the corresponding free base form (CAS 2408969-94-6) in terms of salt identity, substitution pattern, and oxidation state, factors that critically influence reactivity, solubility, and biological target engagement.

Why Substituting 6-Methyl-4,7-diazaspiro[2.5]octan-8-one Hydrochloride with In-Class Analogs Risks Derailing Your Synthesis or Assay


The 4,7-diazaspiro[2.5]octane scaffold family is characterized by high structural diversity in terms of methyl group position (C-5 vs. C-6), oxidation state (ketone, dione, or fully reduced amine), and salt form (free base, hydrochloride, dihydrochloride). Published synthetic routes demonstrate that even minor changes to these variables profoundly alter reaction outcomes in downstream functionalization, such as amide coupling or N-alkylation [1]. For example, the presence of the C-8 ketone in 6-methyl-4,7-diazaspiro[2.5]octan-8-one allows for reductive amination or Grignard addition chemistry that is inaccessible to the fully reduced 4,7-diazaspiro[2.5]octane analogs. Furthermore, the hydrochloride salt provides enhanced stability and aqueous solubility compared to the free base, which can be critical for reproducible biological assay conditions [2]. Substituting with a regioisomer (e.g., 5-methyl or unsubstituted) or a different salt form without re-validating the entire synthetic or biological protocol introduces uncontrolled variables in reaction kinetics, product distribution, and measured activity.

6-Methyl-4,7-diazaspiro[2.5]octan-8-one Hydrochloride: Quantified Differentiation from Structural Analogs


Molecular Weight and Salt Stoichiometry vs. Free Base and Dihydrochloride Counterparts

The hydrochloride salt (CAS 2411202-26-9) has a molecular weight of 176.64 g/mol, conferring a precise stoichiometric mass difference of 36.16 g/mol relative to the free base 6-methyl-4,7-diazaspiro[2.5]octan-8-one (CAS 2408969-94-6, MW 140.09 g/mol) and 71.12 g/mol difference relative to the dihydrochloride salt of the reduced analog 6-methyl-4,7-diazaspiro[2.5]octane (MW 213.15 g/mol). This enables unambiguous identification by mass spectrometry and accurate molarity calculations in solution-phase chemistry [1]. The exact mass (monoisotopic) of the target compound is 176.07164 Da.

Medicinal chemistry Compound characterization Salt selection

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area Distinction

The target compound possesses 3 hydrogen bond donors (from two NH groups and one protonated nitrogen as HCl salt) and 2 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 41.1 Ų [1]. In contrast, the free base (CAS 2408969-94-6) has only 2 hydrogen bond donors and 2 acceptors. The corresponding diketopiperazine analog 6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione (CAS 98735-79-6) contains an additional carbonyl, leading to 2 donors and 3 acceptors. These computed descriptors directly impact predicted oral bioavailability and blood-brain barrier penetration in drug discovery settings, where subtle changes in H-bond capacity and polarity can shift a compound between CNS and peripheral target profiles [2].

Drug-likeness Permeability Physicochemical profiling

Rotatable Bond Count and Conformational Rigidity vs. Acyclic and Larger-Ring Analogs

The target compound has 0 rotatable bonds, a direct consequence of its compact spirocyclic architecture [1]. This contrasts sharply with acyclic amino ketone intermediates (e.g., N-methyl-2-amino-cyclohexanone derivatives) that typically possess 2-3 rotatable bonds, and even with the larger 4,7-diazaspiro[2.6]nonane analogs which introduce additional conformational flexibility. In structure-based drug design, zero rotatable bonds confer maximal pre-organization, reducing the entropic penalty upon target binding and often translating to improved ligand efficiency metrics (e.g., pIC₅₀ per heavy atom) relative to more flexible alternatives [2].

Conformational restriction Scaffold design Ligand efficiency

Patent-Cited Role as a Key Intermediate in KRAS G12C Inhibitor Synthesis

Multiple patent filings (e.g., AU2021370660A1 and related family members) describe 4,7-diazaspiro[2.5]octane derivatives as core structural elements in potent KRAS G12C mutant inhibitors, where the specific methyl substitution and ketone oxidation state are essential for maintaining inhibitor potency [1]. The 6-methyl-8-one architecture found in this compound maps directly onto the pharmacophoric requirements of these inhibitor series, whereas the corresponding 5-methyl or des-methyl variants show altered binding conformations and reduced activity in biochemical assays. While exact IC₅₀ data for this specific intermediate is not publicly disclosed, the patent landscape strongly indicates that procurement of the correct regioisomer is a prerequisite for reproducing claimed inhibitor syntheses.

Oncology KRAS inhibitors Synthetic intermediate

Synthetic Route Compatibility: Reductive Amination and Further Derivatization Potential

The patent CN108863958A describes synthetic methodologies for 4,7-diazaspiro[2.5]octane derivatives and demonstrates that the C-8 ketone in compounds like 6-methyl-4,7-diazaspiro[2.5]octan-8-one is a versatile handle for reductive amination, Grignard addition, and oxime formation [1]. This contrasts with the corresponding dione (5,8-dione) and fully reduced octane derivatives, which either lack the single ketone handle or require more forcing conditions for selective functionalization. The hydrochloride salt form additionally provides improved handling (solid, stable under ambient storage) relative to the free base, which is often an oil or low-melting solid.

Organic synthesis Building block utility Late-stage functionalization

Highest-Value Application Scenarios for 6-Methyl-4,7-diazaspiro[2.5]octan-8-one Hydrochloride


Synthesis of Conformationally Constrained KRAS G12C Inhibitor Candidates

This compound serves as a direct synthetic intermediate for constructing the spirocyclic core found in multiple patent-disclosed KRAS G12C inhibitor series [1]. Its 6-methyl-8-one architecture enables the precise spatial orientation of substituents required for covalent engagement with the mutant cysteine residue in the switch-II pocket. Laboratories engaged in KRAS drug discovery should prioritize this exact regioisomer and salt form to ensure faithful reproduction of patented inhibitor structures and to avoid the reduced potency associated with 5-methyl or des-methyl variants.

Fragment-Based Drug Discovery Leveraging Zero Rotatable Bonds

With a computed rotatable bond count of zero [1], this compound is an ideal fragment or scaffold for crystallography-driven drug design. Its complete conformational rigidity maximizes the probability of obtaining high-resolution co-crystal structures with target proteins, facilitating structure-guided optimization. The hydrochloride salt provides the aqueous solubility needed for fragment soaking and co-crystallization experiments at typical fragment screening concentrations (10-50 mM).

Peptidomimetic Scaffold for Protein-Protein Interaction Inhibitors

The 4,7-diazaspiro[2.5]octane framework is recognized as a privileged scaffold for peptidomimetic design due to its ability to project substituents in three-dimensional space with constrained geometry [1]. The C-8 ketone can be elaborated into diverse amide, amine, or hydroxyl-bearing side chains that mimic peptide backbone elements. This specific 6-methyl variant introduces a chiral center adjacent to one of the nitrogen atoms, enabling stereochemically controlled interactions with chiral protein targets—a critical advantage over achiral spirocyclic scaffolds.

Quality Control and Analytical Method Development Reference Standard

The precisely defined molecular weight (176.64 g/mol), exact mass (176.07164 Da), and unique PubChem CID (146096479) [1] make this hydrochloride salt suitable as a reference standard for LC-MS and NMR method development in synthetic chemistry laboratories. Its distinct mass and chromatographic profile allow it to serve as a system suitability test compound when developing analytical methods for spirocyclic compound libraries.

Quote Request

Request a Quote for 6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.